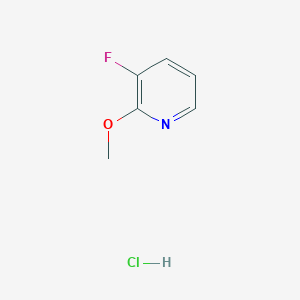

3-Fluoro-2-methoxypyridine hydrochloride

Beschreibung

3-Fluoro-2-methoxypyridine hydrochloride is a fluorinated pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a fluorine atom at the 3-position on the pyridine ring, with a hydrochloride salt. Its molecular formula is C₆H₇ClFNO, and its calculated molecular weight is 163.58 g/mol (free base: 127.12 g/mol + HCl: 36.46 g/mol). The compound is identified by CAS Registry Number 1150163-74-8 (hydrochloride form) . It serves as a key intermediate in pharmaceutical synthesis, particularly for developing fluorinated bioactive molecules. Storage requires an inert atmosphere at room temperature, with specific GHS hazard warnings emphasizing safe handling .

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZVIKBJRSRRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675029 | |

| Record name | 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-74-8 | |

| Record name | Pyridine, 3-fluoro-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Fluoro-2-methoxypyridine hydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H6ClFN2O

- Molecular Weight : 165.57 g/mol

- IUPAC Name : this compound

This compound features a fluorine atom at the third position and a methoxy group at the second position of the pyridine ring, which contributes to its unique chemical properties and biological activities.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:

- Dihydroorotase Inhibition : This compound acts as an inhibitor of dihydroorotase, an enzyme involved in pyrimidine biosynthesis. By binding to the ribose binding site of dihydroorotase, it prevents the conversion of dihydroorotate to orotic acid, leading to decreased levels of pyrimidine nucleotides which are crucial for DNA replication and cell division.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains, though specific mechanisms remain to be fully elucidated.

1. Antiviral Properties

Research has shown that related fluorinated compounds exhibit antiviral activities. For instance, studies on similar fluoropyridine derivatives have demonstrated effectiveness against Hepatitis B virus (HBV) with low cytotoxicity. The compound's structure suggests potential for further investigations in antiviral applications .

3. Enzyme Inhibition

In addition to dihydroorotase inhibition, this compound may interact with other enzymes or receptors, leading to various biological effects. Its structural characteristics allow it to bind selectively to targets involved in critical biochemical pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of fluorinated pyridines, providing insights into the potential applications of this compound:

Dosage and Toxicity

The biological effects of this compound vary with dosage:

- Low Doses : Effective inhibition of dihydroorotase without significant toxicity.

- High Doses : Potential toxic effects observed, including disruptions in cellular metabolism and nucleotide balance.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Fluoro-2-methoxypyridine hydrochloride serves as a building block in the synthesis of more complex fluorinated compounds and heterocycles. Its unique structure allows for modifications that enhance chemical reactivity and biological activity .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule in drug discovery and development. It is particularly noted for its role as an inhibitor of dihydroorotase, an enzyme involved in pyrimidine biosynthesis. By inhibiting this enzyme, this compound can reduce pyrimidine nucleotide levels, affecting cell proliferation and function .

Medicine

The compound is explored for its therapeutic properties , including anti-inflammatory and anticancer activities. Its ability to modulate nucleotide availability may have implications in treating diseases that involve dysregulated cell proliferation .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and materials science. Its properties make it suitable for formulating products with enhanced biological activity and environmental compatibility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues on the Pyridine Ring

3-(Chloromethyl)-2-methoxypyridine Hydrochloride

- Molecular Formula: C₇H₉Cl₂NO

- Molecular Weight : 210.06 g/mol

- Substituents : Chloromethyl (-CH₂Cl) at the 3-position and methoxy (-OCH₃) at the 2-position.

- Purity : ≥95% .

2-Fluoro-5-(Trifluoromethyl)pyridin-3-ol

- Molecular Formula: C₆H₃F₄NO

- Substituents : Hydroxyl (-OH) at the 3-position and trifluoromethyl (-CF₃) at the 5-position.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, while -CF₃ enhances electron-withdrawing effects, influencing solubility and metabolic stability .

Fluorinated Hydrochloride Salts in Heterocyclic Systems

3-Fluoro Deschloroketamine Hydrochloride (3-FDCK)

- Molecular Formula: C₁₃H₁₆ClFNO

- Molecular Weight : 257.7 g/mol

- Structure: Fluorophenyl-substituted cyclohexanone backbone.

- Purity : ≥98%

- Storage : -20°C for long-term stability (≥5 years) .

- Key Differences: The cyclohexanone core and tertiary amine distinguish it from pyridine-based structures, rendering it pharmacologically active in NMDA receptor modulation.

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine Hydrochloride

- Molecular Formula: C₁₁H₁₄ClFNO

- Molecular Weight : 237.69 g/mol

- Structure : Pyrrolidine ring with fluorophenyl and methyl substituents.

- Key Differences : The saturated pyrrolidine ring enhances conformational flexibility, which may improve binding affinity in receptor-targeted applications .

Comparison with Fluorination of Related Compounds

Physicochemical Properties and Stability

Stability Data

- Key Insight : The hydrochloride salt form generally enhances stability, but storage temperature and substituent electronegativity (e.g., fluorine vs. chloromethyl) influence degradation rates.

Vorbereitungsmethoden

Synthesis via Fluorinated Pyridine Precursors

This approach utilizes brominated or nitro-substituted pyridine derivatives, which are fluorinated through nucleophilic substitution or electrophilic fluorination, followed by methoxylation.

- The process benefits from mild reaction conditions and high selectivity.

- Fluorination using pyridine hydrogen fluoride is effective for regioselective substitution at the 3-position.

- The intermediates, such as 3-fluoro-2-bromopyridine, are key precursors.

Multi-step Synthesis from Quinoline Derivatives

This route involves converting quinoline derivatives into pyridine structures with desired substituents, followed by fluorination and methoxylation.

- Synthesis of quinoline anhydride from quinolinic acid.

- Formation of pyridinedioic acid esters.

- Conversion to amino derivatives.

- Fluorination via diazotization and fluorinating agents.

- Final methylation to introduce the methoxy group.

- The process emphasizes low-cost raw materials and mild conditions.

- It allows for high yields (up to 72.5%) and is suitable for industrial scale.

- The entire route is environmentally friendly, utilizing less hazardous reagents and conditions.

Hydrochloride Salt Formation

The final step involves reacting 3-fluoro-2-methoxypyridine with hydrochloric acid to form the hydrochloride salt:

3-fluoro-2-methoxypyridine + HCl → 3-fluoro-2-methoxypyridine hydrochloride

- Dissolution of the pyridine in anhydrous ethanol or methanol.

- Addition of gaseous or aqueous HCl under controlled temperature (0-25°C).

- Stirring until complete salt formation.

- Crystallization or solvent evaporation to isolate the hydrochloride.

- Typically high (>90%) with high purity.

Data Summary and Comparative Analysis

| Method | Raw Material Cost | Reaction Conditions | Yield | Environmental Impact | Suitability for Scale |

|---|---|---|---|---|---|

| Bromination & Fluorination | Moderate to high | Mild to moderate, -78°C to 25°C | Up to 87% | Moderate, requires handling of HF or fluorinating agents | High |

| Quinoline Derivative Route | Low to moderate | Mild, ambient to reflux | Up to 72.5% | Low, environmentally friendly | High |

Research Findings and Notes

- Patents and industrial methods emphasize the importance of mild, scalable, and cost-effective processes, avoiding hazardous reagents like n-butyllithium.

- Fluorination techniques such as using pyridine hydrogen fluoride or diazotization with fluorinating agents are preferred for regioselectivity.

- Methoxylation is achieved via methylation of amino or hydroxyl intermediates, often with methyl iodide or dimethyl sulfate under basic conditions.

- Salt formation is straightforward, with high yields and purity, suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-Fluoro-2-methoxypyridine hydrochloride in a laboratory setting?

- Methodological Answer : Essential precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as dust or aerosols may form during handling .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .

Q. How should researchers approach the purification of this compound to ensure high purity?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) under controlled cooling.

- Chromatography : Employ reverse-phase HPLC with C18 columns, optimizing mobile phase (e.g., acetonitrile/water with 0.1% TFA) for separation .

- Purity Validation : Confirm via ¹H/¹⁹F NMR integration and LC-MS to detect residual solvents or impurities .

Advanced Research Questions

Q. What methodologies are recommended for assessing the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC-UV at 254 nm .

- Solution Stability : Prepare stock solutions in anhydrous DMSO, aliquot into sealed vials, and store at -20°C to limit freeze-thaw cycles. Assess decomposition over 30 days using LC-MS/MS .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) to determine moisture sensitivity and DSC for phase transitions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Methodological Answer :

- Orthogonal Characterization : Combine DSC (melting point), dynamic vapor sorption (DVS for hygroscopicity), and shake-flask solubility tests in buffered solutions (pH 1–10) .

- Standardized Protocols : Replicate experiments under controlled humidity/temperature. Cross-validate results with collaborators using identical batches .

Q. What strategies mitigate decomposition risks during synthetic reactions involving this compound?

- Methodological Answer :

- Reaction Optimization : Avoid strong acids/bases; use mild conditions (e.g., room temperature, inert argon atmosphere). Monitor reaction progress via in-situ FTIR for intermediate detection .

- Byproduct Analysis : Employ GC-MS or LC-HRMS to identify degradation products (e.g., defluorination or demethylation derivatives) .

Q. How should environmental and disposal protocols be designed for this compound?

- Methodological Answer :

- Waste Segregation : Collect halogenated waste separately in labeled containers. Neutralize acidic/basic residues before disposal .

- Environmental Precautions : Prevent drain contamination by using spill trays. Partner with certified waste management agencies for incineration .

Specialized Analytical Questions

Q. What advanced spectroscopic techniques are effective for structural elucidation and impurity profiling?

- Methodological Answer :

- Multinuclear NMR : Use ¹⁹F NMR (δ -110 to -120 ppm for fluorine) and ¹³C DEPT for stereochemical assignments .

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions for polymorph identification .

- Trace Impurity Detection : Apply LC-QTOF-MS with positive/negative ionization modes to identify sub-0.1% impurities .

Data Contradiction Analysis

Q. How can discrepancies in toxicity data (e.g., LD50 values) be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.